molecular formula C13H9N5 B2394051 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile CAS No. 1356563-62-6

7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile

Cat. No.: B2394051
CAS No.: 1356563-62-6
M. Wt: 235.25
InChI Key: OFOBESMNUFHZLF-UHFFFAOYSA-N
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Description

7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family. This compound is of significant interest due to its potential biological and pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties .

Chemical Reactions Analysis

Types of Reactions

7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions include various substituted pyrazolo[1,5-a]pyrimidines, oxides, and reduced derivatives .

Scientific Research Applications

7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile involves its interaction with various molecular targets. It is believed to inhibit specific enzymes and pathways involved in microbial growth and inflammation. The compound’s anticancer activity is attributed to its ability to interfere with cell proliferation and induce apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

  • 7-Hydroxy-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 7-Hydrazinyl-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
  • 5-Amino-3,6-dinitropyrazolo[1,5-a]pyrimidin-7-one

Uniqueness

7-Amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct biological activities. Its amino group at the 7-position and phenyl group at the 5-position contribute to its unique chemical reactivity and pharmacological properties .

Properties

IUPAC Name

7-amino-5-phenylpyrazolo[1,5-a]pyrimidine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N5/c14-7-10-8-16-18-12(15)6-11(17-13(10)18)9-4-2-1-3-5-9/h1-6,8H,15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOBESMNUFHZLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(C=NN3C(=C2)N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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